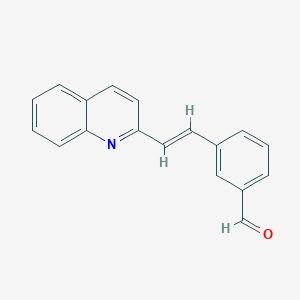
2-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)ethanol is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline moiety fused with a pyridine ring, connected via an ethanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)ethanol typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline moiety, followed by its fusion with a pyridine ring. The final step involves the introduction of the ethanol chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as pressure and temperature, is essential for efficient industrial production.
化学反応の分析
Types of Reactions
2-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the quinoline or pyridine rings can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)ethanol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 2-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
- 2-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)methanol
- 2-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propane
- 2-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)butane
Uniqueness
2-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)ethanol is unique due to its specific structural features, such as the ethanol chain and the fusion of quinoline and pyridine rings. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H18N2O |
|---|---|
分子量 |
254.33 g/mol |
IUPAC名 |
2-[6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C16H18N2O/c19-11-9-13-7-8-16(17-12-13)18-10-3-5-14-4-1-2-6-15(14)18/h1-2,4,6-8,12,19H,3,5,9-11H2 |
InChIキー |
FBFJHLXJFMIABY-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine](/img/structure/B11858498.png)
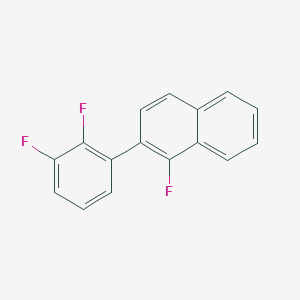


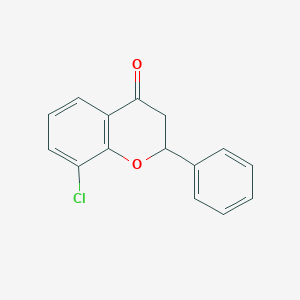
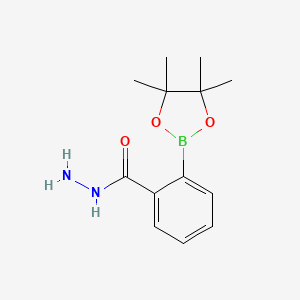
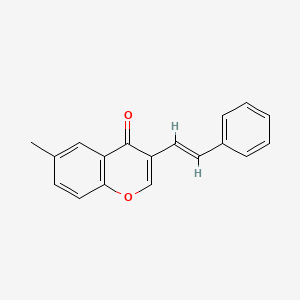

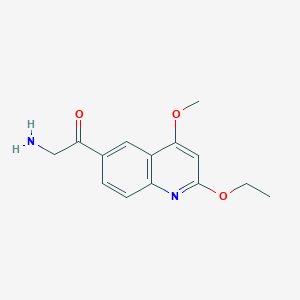
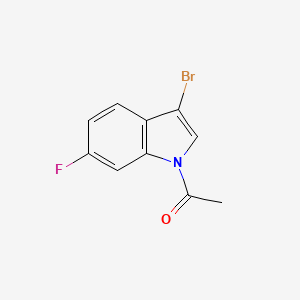
![1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11858565.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one](/img/structure/B11858573.png)
